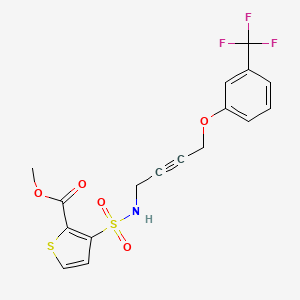
(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a compound belonging to the class of piperazine-2,5-diones. These compounds are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of dipeptides or building from an already established core . Another method utilizes the Ugi reaction, a multicomponent reaction known for its efficiency in constructing highly functionalized heterocyclic skeletons . The Ugi reaction proceeds in methanol at room temperature, followed by cyclization to form the piperazine-2,5-dione core .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include alkynyls, amides, and alkynes . The reactions often occur under mild conditions, such as room temperature, and may involve catalysts like NaH .
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-diones, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has a wide range of scientific research applications. It is used in the development of anticancer agents, antibiotics, and antibacterial drugs . The compound’s unique structure allows for the construction of diverse molecules, making it valuable in medicinal chemistry and drug discovery . Additionally, it has applications in the study of multicomponent reactions and the synthesis of heterocyclic compounds .
Mecanismo De Acción
The mechanism of action of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of cancer cells and bacteria through various biochemical pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione include other piperazine-2,5-diones, such as (3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties. This compound’s ability to inhibit cancer cell growth and bacterial activity makes it a valuable candidate for further research and drug development .
Propiedades
IUPAC Name |
(3R,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZCJQDRPOME-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)



![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2729614.png)
![8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2729617.png)

![3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2729619.png)


![1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate](/img/structure/B2729622.png)
